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Methyl 5-bromo-2,3-difluorobenzoate

Cat. No.: B1420519
CAS No.: 1150163-69-1
M. Wt: 251.02 g/mol
InChI Key: DKMZPQFQQSKBRL-UHFFFAOYSA-N
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Description

Role of Methyl 5-bromo-2,3-difluorobenzoate as a Key Synthetic Intermediate

This compound serves as a key synthetic intermediate due to the distinct reactivity of its functional groups, which can be addressed selectively to build more complex molecules. The strategic placement of the bromo, difluoro, and methyl ester functionalities makes it a highly valuable and versatile building block.

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1150163-69-1 sigmaaldrich.com
Molecular Formula C₈H₅BrF₂O₂ uni.lu
Molecular Weight 251.03 g/mol
Monoisotopic Mass 249.9441 Da uni.lu
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

The synthetic utility of this compound stems from its capacity to undergo a variety of chemical transformations, as detailed below:

Cross-Coupling Reactions: The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, a fundamental process in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron reagent, such as a boronic acid, to form a biaryl structure. organic-chemistry.orgnih.gov This method is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions and is instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl bromides being common substrates for this transformation. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The two electron-withdrawing fluorine atoms activate the aromatic ring, making it susceptible to nucleophilic attack. This allows for the displacement of one of the fluorine atoms by a nucleophile, a common strategy in the synthesis of substituted aromatic compounds. nih.gov SNAr reactions are particularly important in the chemistry of pyridines, pyrimidines, and other activated heterocycles. nih.gov

Ester Modification: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. chemicalbook.comchemicalbook.com This carboxylic acid is a versatile functional group that can be converted into amides, other esters, or used in various decarboxylation reactions, further expanding the synthetic possibilities.

The table below summarizes the key transformations possible with this compound.

Reaction TypeReactive SitePotential Transformation
Suzuki-Miyaura CouplingC-Br bondFormation of C(sp²)-C(sp²) bonds (biaryls)
Sonogashira CouplingC-Br bondFormation of C(sp²)-C(sp) bonds (arylalkynes)
Nucleophilic Aromatic Substitution (SNAr)C-F bondsSubstitution of fluorine with various nucleophiles
Ester Hydrolysis-COOCH₃ groupConversion to a carboxylic acid (-COOH)

Through the sequential and controlled application of these reactions, this compound acts as a foundational scaffold for constructing a diverse range of complex, highly functionalized, and often biologically active molecules for pharmaceutical and agrochemical applications. mdpi.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O2 B1420519 Methyl 5-bromo-2,3-difluorobenzoate CAS No. 1150163-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMZPQFQQSKBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675087
Record name Methyl 5-bromo-2,3-difluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70675087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-69-1
Record name Benzoic acid, 5-bromo-2,3-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150163-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 5 Bromo 2,3 Difluorobenzoate and Its Derivatives

Established Synthetic Pathways

Established synthetic methods for Methyl 5-bromo-2,3-difluorobenzoate and its derivatives rely on classical organic reactions, which have been optimized for yield and purity.

Esterification of Substituted Benzoic Acids

The direct esterification of 5-bromo-2,3-difluorobenzoic acid with methanol (B129727) is a common and straightforward method for the synthesis of this compound. This acid-catalyzed reaction, often referred to as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the product, an excess of methanol is typically used, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) is employed. masterorganicchemistry.com

Another approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with methanol to form the ester. This method is highly efficient and proceeds under mild conditions.

Recent advancements have focused on the use of solid acid catalysts to simplify the work-up procedure and improve the environmental profile of the reaction. For instance, modified montmorillonite (B579905) K10 clay activated with orthophosphoric acid has been shown to be an effective catalyst for the esterification of substituted benzoic acids. This heterogeneous catalyst can be easily separated from the reaction mixture by filtration. Similarly, a Zr/Ti solid acid catalyst has been developed for the efficient synthesis of a series of methyl benzoates. A study on the esterification of fluorinated aromatic carboxylic acids utilized UiO-66-NH₂, a metal-organic framework, as a heterogeneous catalyst, demonstrating good catalytic performance with a variety of isomers. rsc.org

Table 1: Comparison of Esterification Methods for Substituted Benzoic Acids

Method Catalyst Reagents Temperature (°C) Yield Key Features
Fischer Esterification masterorganicchemistry.com Sulfuric Acid Methanol Reflux Good to Excellent Equilibrium reaction; requires excess alcohol.
Acyl Chloride Formation Thionyl Chloride Methanol Room Temperature High Proceeds via a reactive intermediate.
Heterogeneous Catalysis rsc.org UiO-66-NH₂ Methanol 120 Up to 99% Reusable catalyst; environmentally friendly. rsc.org

Regioselective Bromination of Difluorobenzoate Precursors

The introduction of a bromine atom at a specific position on the aromatic ring is crucial for the synthesis of this compound. This is achieved through regioselective bromination of a suitable precursor, such as methyl 2,3-difluorobenzoate. The directing effects of the fluorine and ester functional groups on the aromatic ring guide the incoming bromine atom to the desired position.

A common method involves the use of a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of a catalyst. For the synthesis of the related 5-bromo-2,4-difluorobenzoic acid, 2,4-difluorobenzoic acid is reacted with a brominating agent in concentrated sulfuric acid. google.comgoogle.com This process can lead to the formation of di-substituted byproducts, which necessitates purification steps. google.comgoogle.com To control the regioselectivity, reaction conditions such as temperature and the choice of solvent are carefully controlled. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) has been studied under various conditions to control the position of bromination.

Table 2: Regioselective Bromination of Difluorobenzoic Acid

Starting Material Brominating Agent Solvent/Catalyst Temperature (°C) Product Reference
2,4-Difluorobenzoic Acid Bromine/NBS Concentrated H₂SO₄ 0-40 5-Bromo-2,4-difluorobenzoic acid google.comgoogle.com

Halogen Exchange Reactions on Fluorinated Benzoates

Halogen exchange reactions, particularly the conversion of a different halogen to a bromine atom, can be a viable synthetic route. A notable example is the regioselective halogen-metal exchange reaction. researchgate.net In this type of reaction, an organometallic reagent, such as an organolithium or Grignard reagent, is used to selectively replace a halogen atom with a metal. This metalated intermediate can then be quenched with an electrophilic bromine source to introduce the bromine atom at the desired position. For instance, the reaction of 3-substituted 1,2-dibromo arenes can undergo regioselective metal-halogen exchange, which can be a model for synthesizing 2-substituted 5-bromobenzoic acids. researchgate.net While a direct application for this compound is not extensively reported, this methodology presents a potential pathway.

Multi-step Total Syntheses from Readily Available Starting Materials

In some cases, a multi-step synthesis from simple, commercially available starting materials is the most practical approach. For example, a multi-step synthesis for the related 2-bromo-3-fluorobenzoic acid starts from m-fluorobenzotrifluoride. researchgate.net This process involves a sequence of reactions including nitration, bromination, reduction, deamination, and finally hydrolysis to yield the target molecule. researchgate.net

Similarly, the preparation of 5-bromo-2-chloro-benzoic acid, an important raw material for hypoglycemic drugs, has been reported through a two-step reaction involving diazonium chlorination and hydrolysis of 5-bromo-2-aminobenzoic acid derivatives. google.com Such multi-step sequences allow for the precise installation of the required functional groups and substitution patterns on the aromatic ring. A patent describes the production of 5-bromo-2-alkylbenzoic acid, which is a useful synthetic intermediate for pharmaceuticals like canagliflozin.

Novel Synthetic Approaches

Recent research has focused on developing more sustainable and efficient synthetic methods, often incorporating principles of green chemistry.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve the use of less hazardous reagents, renewable starting materials, and catalytic methods that minimize waste.

The use of heterogeneous catalysts, as mentioned in the esterification section, is a key aspect of green chemistry. rsc.org These catalysts can be easily recovered and reused, reducing waste and the need for corrosive mineral acids. Furthermore, the development of solvent-free reaction conditions is another important goal. For instance, the synthesis of 5-bromo-2-furfural has been achieved under solvent-free conditions using an ionic liquid as the brominating agent.

A recent breakthrough in green chemistry is the development of a safe and low-cost method for the synthesis of sulfonyl fluorides from easily accessible thiols and disulfides. This process uses environmentally benign reagents and produces only non-toxic salts as byproducts, highlighting the potential for developing greener alternatives for the synthesis of various functional groups found in complex molecules. While not directly applied to this compound, these principles and methodologies provide a roadmap for future synthetic strategies that are both efficient and environmentally responsible.

Catalytic Methodologies (e.g., Palladium-catalyzed transformations)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, starting from aryl halides like this compound. These reactions are prized for their functional group tolerance, efficiency, and broad applicability. Key examples of such transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which enable the introduction of aryl, amino, and alkynyl groups, respectively.

The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or coordination of an amine and subsequent deprotonation (in Buchwald-Hartwig amination), and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. amt.ukresearchgate.netvapourtec.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures. While specific examples with this compound are not detailed in the reviewed literature, the reaction of other bromo-ester compounds, such as methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids has been shown to proceed with high yields using catalysts like a quinoline-based Pd(II)-complex under microwave irradiation. nih.gov This suggests a viable pathway for the arylation of this compound.

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. amt.uk The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as BrettPhos or RuPhos, which are effective for coupling a wide range of amines and aryl halides. The choice of ligand and base is crucial for reaction success and can be tailored to the specific substrates. amt.uk This methodology is fundamental for the synthesis of aryl amines from precursors like this compound.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed, which reacts the aryl bromide with a terminal alkyne. researchgate.net This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. researchgate.net Copper-free versions of this reaction have also been developed. The reaction is highly effective for coupling aryl bromides and provides a direct route to arylalkynes from substrates such as this compound.

The table below summarizes representative conditions for these palladium-catalyzed reactions, based on general methodologies and reactions of similar substrates.

Reaction NameCoupling PartnerCatalyst/LigandBaseSolventTypical Conditions
Suzuki-Miyaura Coupling Arylboronic Acid/EsterPd(OAc)₂, Pd(PPh₃)₄, or specialized Pd-ligand complexesNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, Water80-110 °C
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ with ligands like XPhos, RuPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneRoom Temp to 110 °C
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, Piperidine, DIPATHF, DMFRoom Temp to 80 °C

This table presents generalized conditions for palladium-catalyzed coupling reactions of aryl bromides. Specific conditions for this compound would require experimental optimization.

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and streamlined scalability from laboratory to production scale. amt.ukresearchgate.net

The application of flow chemistry is becoming increasingly prevalent in the pharmaceutical and fine chemical industries for processes such as nitrations, hydrogenations, and halogenations. amt.uk The technology allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, cleaner products, and faster reaction times. amt.uk

Reactivity Profiles and Mechanistic Investigations of Methyl 5 Bromo 2,3 Difluorobenzoate

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring of methyl 5-bromo-2,3-difluorobenzoate is the primary site of reactivity, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the two fluorine atoms and the methyl ester group activates the C-Br bond towards various catalytic and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new chemical bonds, and this compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. In the context of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 5-position.

The general reaction scheme involves the coupling of this compound with an aryl or heteroarylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands.

A variety of aryl and heteroaryl boronic acids can be successfully coupled with brominated aromatic compounds, including those with electron-donating and electron-withdrawing substituents. This versatility allows for the synthesis of a wide array of biaryl and heteroaryl-aryl compounds. For instance, the coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been shown to proceed in high yields under microwave irradiation. Similarly, unprotected ortho-bromoanilines have been successfully coupled with a range of boronic esters, demonstrating the reaction's tolerance to functional groups like free amines.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoarenes

Aryl Bromide Boronic Acid/Ester Catalyst System Base Solvent Yield Reference
ortho-Bromoanilines Various aryl/heteroaryl boronic esters Pd(dppf)Cl2, sSPhos K3PO4 Dioxane/H2O Good to excellent
Methyl 5-bromobenzofuran-2-carboxylate Various arylboronic acids Quinolinealdoxime-Pd(II)-complex Cs2CO3 Toluene High

This table presents a selection of reported Suzuki-Miyaura coupling reactions with various bromoarenes to illustrate the general applicability of the reaction.

Heck Coupling: The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is a valuable method for the synthesis of substituted alkenes. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often with phosphine ligands. A variety of bases can be employed, including triethylamine (B128534) and potassium carbonate. While the reaction often requires elevated temperatures, catalyst systems that operate below 100°C have been developed.

Table 2: Typical Heck Reaction Conditions

Component Examples
Catalyst Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0)
Ligand Triphenylphosphine, Tri-2-tolylphosphine, N-heterocyclic carbenes (NHCs)
Base Triethylamine, Potassium carbonate, Sodium acetate

| Solvent | DMF, Acetonitrile, Water (with appropriate ligands) |

This table summarizes common components used in Heck coupling reactions.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. While anhydrous and anaerobic conditions are often required, newer methods have been developed that circumvent these limitations. The development of copper-free Sonogashira reactions has also been an area of significant research. This reaction is instrumental in the synthesis of alkynyl-substituted aromatic compounds. For instance, the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes has been reported as an efficient route to asymmetrically disubstituted alkyltetrazines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and a primary or secondary amine. This reaction is a powerful tool for the synthesis of a wide variety of aryl amines. The reaction is typically carried out using a palladium catalyst in combination with a phosphine ligand and a base. The choice of ligand and base is crucial for the success of the reaction and can depend on the specific substrates being coupled. For example, the amination of bromobenzene (B47551) with various secondary amines has been studied, with different combinations of ligands and bases proving optimal for different amines.

Table 3: Key Components in Buchwald-Hartwig Amination

Component Examples
Palladium Precatalyst [Pd(allyl)Cl]2, [Pd2(dba)3]
Ligand XPhos, t-BuXPhos, BINAP, TrixiePhos
Base Sodium tert-butoxide (NaOtBu), Lithium tert-butoxide (LiOtBu), Cesium carbonate (Cs2CO3)

| Solvent | Toluene, DMF, DMSO |

This table highlights common catalysts, ligands, and bases employed in Buchwald-Hartwig amination reactions.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate in the presence of a nickel or palladium catalyst. This reaction is a versatile method for forming carbon-carbon bonds. Nickel-catalyzed Negishi coupling of bromodifluoroacetamides with arylzinc reagents has been developed, offering a route to difluoromethylated aromatic compounds. Palladium-catalyzed Negishi coupling of bromoarenes with dimethylzinc (B1204448) has also been shown to be a high-yielding route to methylarenes.

Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide or triflate. This reaction is known for its wide scope, as a large variety of both

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond is the most likely site for the formation of organometallic intermediates due to its greater reactivity compared to the carbon-fluorine bonds. The generation of a Grignard reagent or an organolithium compound transforms the aromatic ring from an electrophilic to a highly nucleophilic species.

Grignard Reagents: The reaction of an aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the classic method for preparing Grignard reagents (R-Mg-X). adichemistry.commnstate.eduwikipedia.org For this compound, this would involve the oxidative insertion of magnesium into the C-Br bond.

Reaction Scheme: Grignard Reagent Formation

Generated code

C₈H₅BrF₂O₂ + n-BuLi --(low temp, THF)--> Li-C₈H₄F₂O₂ + n-BuBr

Generated code

C₈H₅BrF₂O₂ + NaOH --(H₂O/heat)--> Na⁺ ⁻OOC-C₆H₂BrF₂ + CH₃OH

Na⁺ ⁻OOC-C₆H₂BrF₂ + HCl --(aq)--> HOOC-C₆H₂BrF₂ + NaCl

Generated code

C₈H₅BrF₂O₂ + CH₃CH₂OH --(H⁺ catalyst, heat)--> C₉H₇BrF₂O₂ + CH₃OH

Generated code

Reactivity of the Methyl Ester Moiety

Amidation and Other Carboxylic Acid Derivative Formations

The transformation of the methyl ester group in this compound into other carboxylic acid derivatives, such as amides, is a key reaction. The direct amidation of esters is a fundamental method for forming amide bonds. Current time information in Pasuruan, ID.

Amidation: The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted-5-bromo-2,3-difluorobenzamide. This nucleophilic acyl substitution is typically facilitated by heat or catalysis. Given the electron-withdrawing nature of the fluorine and bromine substituents, the electrophilicity of the carbonyl carbon is enhanced, which should facilitate nucleophilic attack by an amine. However, direct amidation of unactivated esters can still be challenging and often requires specific catalysts or promoters. Current time information in Pasuruan, ID.rsc.org

Commonly, this transformation is achieved by heating the ester with the amine, often without a solvent or in a high-boiling point solvent. The general reaction is as follows:

C₈H₅BrF₂O₂ (this compound) + R¹R²NH → C₇H₂BrF₂CONR¹R² (N,N-R¹,R²-5-bromo-2,3-difluorobenzamide) + CH₃OH (Methanol)

The following table illustrates the potential amidation products with various amines.

Amine NucleophileProduct Name
Ammonia (B1221849) (NH₃)5-bromo-2,3-difluorobenzamide
Benzylamine (C₆H₅CH₂NH₂)N-benzyl-5-bromo-2,3-difluorobenzamide
Diethylamine ((C₂H₅)₂NH)N,N-diethyl-5-bromo-2,3-difluorobenzamide
Aniline (C₆H₅NH₂)N-phenyl-5-bromo-2,3-difluorobenzamide

This table presents hypothetical amidation products of this compound, as specific experimental data is not available.

Other Carboxylic Acid Derivative Formations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2,3-difluorobenzoic acid, under acidic or basic conditions. Basic hydrolysis (saponification) using a reagent like sodium hydroxide (B78521) is typically irreversible and results in the sodium salt of the carboxylic acid, which is then protonated in an acidic workup.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, forming a different ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (5-bromo-2,3-difluorophenyl)methanol. glpbio.com

Reaction Mechanism Studies

Specific mechanistic studies for reactions involving this compound are not found in the surveyed literature. However, the mechanisms can be projected based on analogous systems.

The primary reaction pathway for the conversion of this compound to its derivatives is the nucleophilic acyl substitution mechanism. This is generally a two-step process:

Nucleophilic Addition: The nucleophile (e.g., an amine for amidation, a hydroxide ion for hydrolysis) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. In the case of amidation, a proton transfer step typically follows to yield the neutral amide and methanol (B129727).

This addition-elimination pathway is characteristic of most reactions involving carboxylic acid derivatives. glpbio.com

For challenging transformations like the direct amidation of relatively unreactive esters, catalysts are crucial. While specific catalysts for this compound are not documented, general catalysts for ester amidation would likely be effective.

Base Catalysis: Strong bases can be used to deprotonate the amine, increasing its nucleophilicity. However, this also risks saponification of the ester as a side reaction.

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a neutral amine nucleophile.

Lewis Acid Catalysis: Lewis acids like compounds of zirconium, titanium, or niobium (e.g., Nb₂O₅) can coordinate to the carbonyl oxygen, activating the ester towards nucleophilic attack. rsc.orgresearchgate.net Studies on methyl benzoate (B1203000) have shown that catalysts like alumina (B75360) can facilitate amidation, although the kinetics can be complex due to product inhibition. rsc.orgresearchgate.net

Organocatalysts: Boronic acid derivatives have emerged as effective catalysts for direct amidation by activating the carboxylic acid (formed in situ via hydrolysis) or the ester. nih.govrsc.org They are thought to facilitate the dehydration step in the reaction mechanism.

The table below summarizes the roles of different catalyst types in ester amidation.

Catalyst TypeMechanism of ActionPotential for Side Reactions
Brønsted AcidProtonates carbonyl oxygen, increasing electrophilicity of carbonyl carbon.Can cause degradation of sensitive substrates.
Brønsted BaseDeprotonates the amine, increasing its nucleophilicity.Saponification of the ester.
Lewis Acid (e.g., Nb₂O₅, ZrCl₄)Coordinates to carbonyl oxygen, activating the ester group.Can be sensitive to water and basic additives. researchgate.net
Boron-based CatalystsActivates the ester/acid and facilitates dehydration of the hemiaminal intermediate. nih.govCan be deactivated by certain nucleophiles like 2-aminopyridine. rsc.org

This table outlines the general roles of catalysts in ester amidation, which can be extrapolated to reactions of this compound.

Detailed kinetic and thermodynamic data for reactions of this compound are not available. However, some general points can be considered:

Kinetics: The rate of amidation is dependent on several factors: the concentration of the ester and the amine, the reaction temperature, and the presence and efficiency of a catalyst. Kinetic studies on the amidation of methyl benzoate have shown that the reaction can be inhibited by the product amide, which competes for active sites on the catalyst surface. rsc.orgresearchgate.net The reaction mechanism for alumina-catalyzed amidation of methyl benzoate with ammonia was found to be consistent with an Eley-Rideal model, where adsorbed ester reacts with ammonia from the solution. rsc.org The electron-withdrawing fluoro and bromo substituents on this compound would likely make the ester more reactive than unsubstituted methyl benzoate, potentially leading to faster reaction rates under similar conditions.

Advanced Spectroscopic and Structural Characterization of Methyl 5 Bromo 2,3 Difluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 5-bromo-2,3-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for unambiguous structural assignment.

The ¹H NMR spectrum is expected to show signals corresponding to the methyl group and the two aromatic protons. Due to the molecule's asymmetry, the two aromatic protons are chemically non-equivalent.

Methyl Protons (-OCH₃): A singlet is predicted for the three protons of the methyl ester group. Its chemical shift would likely appear in the range of δ 3.9-4.0 ppm, a typical value for methyl esters.

Aromatic Protons (H-4 and H-6): The protons at positions 4 and 6 are on the benzene (B151609) ring.

H-6: This proton is ortho to the bromine atom and meta to a fluorine atom. It is expected to be the most downfield of the aromatic signals, likely appearing as a doublet of doublets (dd) due to coupling with both the adjacent fluorine at C-2 and the proton at C-4.

H-4: This proton is ortho to the bromine atom and meta to the other fluorine atom. It is also expected to be a doublet of doublets (dd), coupling to the fluorine at C-3 and the proton at C-6.

The precise chemical shifts are influenced by the combined electronic effects of the fluorine, bromine, and methyl ester substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
-OCH₃ ~3.9 Singlet (s) N/A
H-4 ~7.6 - 7.8 Doublet of Doublets (dd) J(H-F), J(H-H)

The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the attached electronegative atoms (O, F, Br).

Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm is expected.

Carbonyl Carbon (C=O): This signal is anticipated in the downfield region, typically around δ 163-165 ppm.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹JCF) and will be significantly downfield. The carbon attached to bromine (C-5) will have a chemical shift influenced by the halogen. The remaining carbons (C-1, C-4, C-6) will appear at shifts determined by their respective substituents. The carbon attached to bromine, C-5, is expected around 115 ppm, while the carbons attached to fluorine, C-2 and C-3, would show large chemical shifts and splitting due to C-F coupling. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
-OCH₃ ~53 Singlet
C=O ~164 Singlet or small triplet (due to ³JCF)
C-1 ~120 - 125 Doublet of Doublets (dd)
C-2 ~150 - 155 Doublet of Doublets (dd, large ¹JCF)
C-3 ~145 - 150 Doublet of Doublets (dd, large ¹JCF)
C-4 ~130 - 135 Doublet (d)
C-5 ~115 Singlet or small doublet

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated compounds. Since the two fluorine atoms in this compound are in different chemical environments (one is ortho to the ester, the other is meta), two distinct signals are expected.

Each fluorine signal will likely appear as a doublet of doublets. The primary splitting would be due to the coupling between the two non-equivalent fluorine atoms (³JFF). Further splitting of each signal would arise from coupling to the nearby aromatic protons (³JHF for F-2 with H-6 and ³JHF for F-3 with H-4). The analysis of ¹⁹F spectra of similar compounds, such as 5-Bromo-1,2,3-trifluorobenzene, demonstrates these complex coupling patterns. magritek.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-2 -130 to -140 Doublet of Doublets (dd)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for complex substitution patterns. weizmann.ac.ilnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. magritek.com A cross-peak would be expected between the signals of H-4 and H-6, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly attached to. It would show correlations for the -OCH₃ group, and the C-4/H-4 and C-6/H-6 pairs, simplifying the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for assigning quaternary carbons and piecing together the molecular structure. Key expected correlations include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C-1.

H-4 to C-2, C-5, and C-6.

H-6 to C-1, C-2, and C-5.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present in a molecule. The predicted spectrum of this compound would show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch: Absorptions for the ester C-O bonds would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.

Aromatic C-H Stretch: Signals for the C-H stretching of the benzene ring protons would be found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions for the methyl group C-H bonds are expected just below 3000 cm⁻¹.

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are predicted in the 1100-1400 cm⁻¹ region.

C-Br Stretch: A weaker absorption for the carbon-bromine bond would be present in the lower wavenumber region, typically 500-650 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch ~3100 - 3000 Medium-Weak
Aliphatic C-H Stretch ~2960 - 2850 Medium-Weak
Ester C=O Stretch ~1740 - 1720 Strong
Aromatic C=C Stretch ~1600 - 1450 Medium-Weak
C-F Stretch ~1400 - 1100 Strong
Asymmetric C-O-C Stretch ~1300 - 1250 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound (C₈H₅BrF₂O₂) is approximately 249.9441 Da. uni.lu

Molecular Ion Peak: A key feature in the mass spectrum would be the molecular ion (M⁺) peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. miamioh.edudocbrown.info This doublet would be observed at m/z ≈ 250 and m/z ≈ 252.

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org

Loss of -OCH₃: A significant fragment would likely be observed at m/z 219/221, corresponding to the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da).

Loss of -COOCH₃: Another possible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), leading to a fragment ion at m/z 191/193.

Loss of Br: Fragmentation involving the loss of the bromine atom (79/81 Da) would yield a fragment at m/z 171.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Ion Description
250 / 252 [M]⁺ Molecular ion peak showing bromine isotope pattern. uni.lu
219 / 221 [M - OCH₃]⁺ Loss of the methoxy group.
191 / 193 [M - COOCH₃]⁺ Loss of the carbomethoxy group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₈H₅BrF₂O₂.

Predicted collision cross-section (CCS) values, which offer insight into the ion's three-dimensional shape in the gas phase, have been calculated for various adducts of this compound. uni.lu These predictions are crucial for ion mobility-mass spectrometry studies, aiding in the structural characterization and differentiation from isomers. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 141.0 Ų, while the sodium adduct [M+Na]⁺ has a predicted CCS of 154.5 Ų. uni.lu

Detailed HRMS data for this compound and the related compound, Methyl 5-bromo-2,4-difluorobenzoate, are presented below. The data highlights the formation of various adducts and their predicted collision cross-sections.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu This interactive table provides predicted m/z and collision cross-section (CCS) values for different adducts of this compound.

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 250.95138 141.0
[M+Na]⁺ 272.93332 154.5
[M-H]⁻ 248.93682 145.6
[M+NH₄]⁺ 267.97792 162.3
[M+K]⁺ 288.90726 143.8

Table 2: Predicted High-Resolution Mass Spectrometry Data for Methyl 5-bromo-2,4-difluorobenzoate Adducts uni.lu This interactive table provides predicted m/z and collision cross-section (CCS) values for different adducts of the isomeric derivative, Methyl 5-bromo-2,4-difluorobenzoate.

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 250.95138 141.0
[M+Na]⁺ 272.93332 154.5
[M-H]⁻ 248.93682 145.6
[M+NH₄]⁺ 267.97792 162.3
[M+K]⁺ 288.90726 143.8

X-ray Crystallography for Solid-State Structural Elucidation

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the expected solid-state conformation and packing. Studies on derivatives such as Methyl 5-bromo-2-hydroxybenzoate (B13816698) and Ethyl 4-amino-3,5-difluorobenzoate illustrate the typical structural features determined by this powerful technique. researchgate.netnih.gov

For example, the crystal structure of Methyl 5-bromo-2-hydroxybenzoate was solved in the monoclinic space group P2₁, revealing key bond lengths and angles. researchgate.netnih.gov Similarly, the structure of Ethyl 4-amino-3,5-difluorobenzoate was determined, highlighting the influence of the fluorine substituents on the phenyl ring's geometry. nih.gov These analyses are fundamental for understanding how molecular structure dictates material properties.

Table 3: Crystallographic Data for the Related Compound Methyl 5-bromo-2-hydroxybenzoate researchgate.netnih.gov This interactive table summarizes the crystal data and refinement details for a structurally similar compound.

Parameter Value
Empirical Formula C₈H₇BrO₃
Molecular Weight 231.04
Crystal System Monoclinic
Space Group P2₁
a (Å) 3.9829 (8)
b (Å) 9.0950 (19)
c (Å) 12.122 (3)
β (°) 95.162 (9)
Volume (ų) 437.33 (17)

Crystal Packing and Intermolecular Interactions

The solid-state architecture of these aromatic compounds is governed by a network of non-covalent interactions. In the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H⋯O hydrogen bonds, forming helical chains that propagate along the b-axis. researchgate.net Additionally, very weak aromatic π–π stacking interactions are observed, with centroid-centroid distances of 3.984 (5) and 3.982 (5) Å, further stabilizing the crystal lattice. researchgate.netnih.gov

Conformational Analysis in the Crystalline State

Conformational analysis reveals the preferred three-dimensional arrangement of atoms in the crystalline state. In Methyl 5-bromo-2-hydroxybenzoate, the molecule is nearly planar, with an r.m.s. deviation for non-hydrogen atoms of 0.055 Å. researchgate.netnih.gov A slight twist is observed, however, with the methoxycarbonyl group forming a dihedral angle of 8.06 (4)° with respect to the benzene ring. researchgate.net

In the structure of Ethyl 4-amino-3,5-difluorobenzoate, the phenyl ring is planar, a common feature for such aromatic systems. nih.gov The planarity or non-planarity of the molecule, along with the orientation of substituent groups, is a direct consequence of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal.

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2,3 Difluorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying polyatomic molecules like Methyl 5-bromo-2,3-difluorobenzoate. mit.eduwixsite.com DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the prediction of a wide range of molecular properties. mit.edu

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. mdpi.com For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its equilibrium geometry. researchgate.net

Table 1: Predicted and Reference Structural Parameters This table is illustrative, based on typical values from DFT calculations on similar aromatic compounds, as specific published data for this compound is unavailable.

Parameter Description Expected Value Range (Å or °) Reference Compound Examples
C-Br Bond Length Distance between ring carbon and bromine 1.88 - 1.92 Å 2-bromo-5-fluorobenzaldehyde nih.gov
C-F Bond Length Distance between ring carbon and fluorine 1.33 - 1.36 Å 2-bromo-5-fluorobenzaldehyde nih.gov
C=O Bond Length Carbonyl bond in the ester group 1.20 - 1.22 Å Methyl 5-bromo-2-hydroxybenzoate (B13816698) nih.govresearchgate.net
C-O Bond Length Ester single bond 1.33 - 1.36 Å Methyl 5-bromo-2-hydroxybenzoate nih.govresearchgate.net
Ring C-C-C Angle Internal angle of the benzene (B151609) ring 118 - 122 ° 4-bromo-3-(methoxymethoxy) benzoic acid researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscirp.org DFT calculations are widely used to determine the energies of these orbitals. irjweb.com For this compound, the presence of electronegative fluorine atoms and a bromine atom is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted methyl benzoate (B1203000). researchgate.net The HOMO is likely to be distributed over the benzene ring and the bromine atom, while the LUMO may be concentrated on the aromatic ring and the carbonyl group of the ester. The precise energy gap would quantify the molecule's electronic stability and its propensity to engage in electronic transitions, which is relevant for its potential applications in materials science. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of positive and negative potential. This allows for the prediction of how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govbiointerfaceresearch.com

For this compound, an MEP map would reveal the following features:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be located around the highly electronegative oxygen atoms of the carbonyl group and the two fluorine atoms. researchgate.netbiointerfaceresearch.com

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the methyl group. nih.gov

Halogen Region (σ-hole): The bromine atom is of particular interest. While halogens are generally electronegative, a region of positive electrostatic potential, known as a "sigma-hole," can exist on the outermost portion of the bromine atom along the C-Br bond axis. This positive region allows the bromine to act as a halogen bond donor, an important non-covalent interaction.

The MEP map provides a chemically intuitive picture of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. Comparing this with experimental spectra helps in the assignment of vibrational modes to specific bond stretches, bends, and torsions. nih.gov

For this compound, a vibrational analysis would predict the frequencies for key functional groups. While a specific calculated spectrum is not available, studies on related molecules provide a basis for expected frequencies. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and provides expected wavenumber ranges based on DFT studies of similar compounds.

Vibrational Mode Description Expected Wavenumber Range (cm⁻¹) Reference Compound Examples
C-H Stretch (Aromatic) Stretching of C-H bonds on the benzene ring 3000 - 3100 cm⁻¹ 2-bromo-5-fluorobenzaldehyde nih.gov
C-H Stretch (Methyl) Stretching of C-H bonds in the -CH₃ group 2850 - 3000 cm⁻¹ Chloromethylphenyl isocyanates researchgate.net
C=O Stretch Carbonyl stretching of the ester group 1700 - 1750 cm⁻¹ Methyl acetate (B1210297) researchgate.net
C-C Stretch (Ring) Benzene ring skeletal vibrations 1400 - 1600 cm⁻¹ 2-bromo-5-fluorobenzaldehyde nih.gov
C-F Stretch Stretching of carbon-fluorine bonds 1100 - 1300 cm⁻¹ 2-bromo-5-fluorobenzaldehyde nih.gov

This analysis is crucial for interpreting experimental spectra and confirming the molecular structure.

Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comscielo.org.mx These descriptors go beyond the simple FMO analysis to provide site-specific reactivity information.

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps identify the most reactive sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.netfrontiersin.org

Global Descriptors: Quantities like chemical potential (μ), hardness (η), and electrophilicity (ω) are calculated from HOMO and LUMO energies. nih.gov Hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. Electrophilicity is a measure of a molecule's ability to accept electrons. researchgate.netnih.gov

Parr Functions: These functions are used to predict the most likely sites for radical attacks. frontiersin.org

For this compound, these calculations would pinpoint which of the carbon atoms on the ring is most susceptible to nucleophilic or electrophilic substitution, and how the different halogen substituents modulate the reactivity of the entire molecule. frontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in a condensed phase (like a liquid or solution). frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org

For this compound, MD simulations could be used to investigate:

Solvation: How the molecule interacts with solvent molecules, such as water or organic solvents. This is crucial for understanding its solubility and how the solvent might affect its conformational preferences. nih.gov

Aggregation: The tendency of molecules to self-associate in solution. Simulations can reveal the preferred orientation of molecules in an aggregate, for instance, whether they stack via π-π interactions. rsc.orgnih.gov

Intermolecular Interactions: MD simulations provide a detailed view of the non-covalent forces, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding, that govern the molecule's behavior in a liquid or solid state. researchgate.net

These simulations offer a bridge between the properties of a single molecule and the macroscopic behavior of the material, providing insights that are inaccessible to purely experimental or static computational methods.

In Silico Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for reactions involving this compound are crucial for understanding its reactivity and for designing efficient synthetic protocols. Computational chemistry provides powerful tools to model these processes in silico, offering insights that are often difficult to obtain through experimental means alone.

A key area of investigation for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces one of the substituents on the aromatic ring. For this compound, the potential leaving groups are the bromide and fluoride (B91410) ions. Computational studies can predict the likelihood of substitution at each position and elucidate the mechanism. SNAr reactions can proceed through a stepwise mechanism, involving a stable intermediate known as a Meisenheimer complex, or through a concerted mechanism where bond-breaking and bond-forming occur simultaneously. nih.govnih.govmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluorine atoms and the methyl ester group, generally favors the SNAr mechanism by stabilizing the negatively charged intermediate. masterorganicchemistry.com

Density Functional Theory (DFT) is a commonly employed computational method for these investigations. By calculating the potential energy surface of the reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along this pathway. numberanalytics.com Several algorithms, such as the Quadratic Synchronous Transit (QST2 and QST3) methods, the Nudged Elastic Band (NEB) method, and the Dimer method, are used to optimize the geometry of the transition state. numberanalytics.com

Once the transition state is located, its structure provides valuable information about the reaction mechanism. For instance, the bond lengths and angles can indicate whether the reaction is concerted or stepwise. Furthermore, a frequency calculation must be performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com An Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state indeed connects the reactants and the products. numberanalytics.com

The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for predicting the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., substitution at the bromine vs. fluorine position), it is possible to predict the regioselectivity of the reaction.

Below is an illustrative data table showcasing the kind of data that could be generated from a computational study on the SNAr reaction of this compound with a generic nucleophile (Nu-). Please note that this data is hypothetical and for demonstrative purposes.

Reaction PathwayLeaving GroupCalculated Activation Energy (kcal/mol)Mechanism
Substitution at C-5Br22.5Concerted
Substitution at C-2F28.1Stepwise
Substitution at C-3F30.5Stepwise

Quantum Chemical Topology Analysis

Quantum Chemical Topology (QCT) analysis provides a rigorous framework for analyzing the electron density distribution in a molecule, offering deep insights into the nature of chemical bonds and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a prominent QCT method. nih.gov

For this compound, QTAIM analysis can be used to characterize the various chemical bonds (C-C, C-H, C-O, C-F, C-Br) and non-covalent interactions. The analysis begins with the calculation of the electron density (ρ(r)) throughout the molecule, typically using wavefunctions obtained from high-level ab initio or DFT calculations. The topology of the electron density is then analyzed by locating its critical points, where the gradient of the electron density is zero.

Bond Critical Points (BCPs) are of particular interest as they are found between two interacting atoms and are indicative of a chemical bond. The values of various properties at the BCP, such as the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the interaction.

For covalent bonds, one typically observes a high value of ρ(r) and a negative value of ∇²ρ(r), indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, ρ(r) is relatively low and ∇²ρ(r) is positive. The sign of the total energy density H(r) at the BCP can help to distinguish between different types of closed-shell interactions.

In the context of this compound, QTAIM analysis can be used to:

Quantify the polarity of the C-F and C-Br bonds.

Investigate the nature of potential intramolecular interactions, such as between the bromine atom and an adjacent fluorine atom or the carbonyl oxygen.

Analyze the intermolecular interactions in the crystalline state, such as halogen bonding and π-π stacking, which govern the crystal packing. nih.gov

The following table provides hypothetical QTAIM data for some of the key bonds in this compound. This data is for illustrative purposes only.

BondElectron Density at BCP (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Nature of Interaction
C2-F0.25+0.08Polar Covalent
C3-F0.24+0.09Polar Covalent
C5-Br0.15+0.05Polar Covalent
C=O0.45-0.15Polar Covalent

This type of detailed electronic structure analysis complements the study of reaction pathways by providing a fundamental understanding of the factors that influence the molecule's reactivity.

Applications of Methyl 5 Bromo 2,3 Difluorobenzoate As a Synthetic Building Block

Applications in Pharmaceutical Research and Drug Discovery

The development of new drugs relies heavily on the availability of unique and versatile chemical intermediates. Compounds like Methyl 5-bromo-2,3-difluorobenzoate are classified as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The bromo-difluoro-substituted phenyl motif is a key component in various bioactive molecules. While direct, published examples detailing the use of this compound are not extensively documented in readily available scientific literature, its structural elements are present in compounds explored in medicinal chemistry.

Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

This compound is a chemical intermediate that holds potential for the synthesis of novel APIs. Its structural features, including the bromine and fluorine substituents, make it suitable for creating more complex pharmaceutical compounds. innospk.com For instance, related compounds such as 5-bromo-2-chloro-benzoic acid serve as crucial starting materials for antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com The synthesis of high-purity halogenated benzoic acids is critical for their use as medical intermediates, as impurities can affect the properties of the final drug. google.com Although specific APIs derived directly from this compound are not prominently cited in public-domain research, its utility as a precursor is analogous to that of other halogenated benzoates used in drug development.

Development of Enzyme Inhibitors (e.g., Thymidylate Synthase Inhibitors, Carbonic Anhydrase Inhibitors)

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases, from cancer to infections. The design of these inhibitors often involves creating molecules that can fit into the active site of a specific enzyme, blocking its activity. While there is no specific literature detailing the use of this compound in the synthesis of thymidylate synthase or carbonic anhydrase inhibitors, its potential as a scaffold is noteworthy. For example, bromophenols isolated from marine sources have shown protein tyrosine kinase inhibitory activity. mdpi.com The development of novel ALK5 receptor inhibitors, which are a type of protein kinase inhibitor, has involved the synthesis of complex molecules containing fluorinated benzyl (B1604629) groups. nih.gov The structure of this compound provides a foundation upon which chemists could build and elaborate to target various enzyme active sites.

Precursors for Receptor Ligands and Modulators (e.g., Retinoid Receptors, NRF2 pathway modulators)

Receptors are key proteins that regulate cellular processes, and molecules that bind to them (ligands) can act as activators or inhibitors. The NRF2 (nuclear factor erythroid 2-related factor 2) pathway is a significant target in drug discovery for its role in cellular protection against oxidative stress. nih.gov Potent activators of the NRF2 pathway, such as Bardolone methyl, are electrophilic compounds that interact with specific cysteine residues on the Keap1 protein. nih.gov Similarly, retinoid X receptors (RXRs) are important targets in cancer therapy. nih.gov Novel aromatic retinoids with complex structures have been developed as RXR agonists. nih.gov While this compound is not directly cited as a precursor for these specific modulators, its electrophilic character and potential for elaboration into larger, more complex structures align with the design strategies used to create such receptor ligands.

Construction of Complex Heterocyclic Scaffolds for Medicinal Chemistry

Applications in Agrochemical and Dyestuff Chemistry

The utility of halogenated aromatic compounds extends beyond pharmaceuticals into the development of agrochemicals and dyes. The introduction of fluorine atoms, in particular, can enhance the efficacy and stability of pesticides.

Synthesis of Agrochemical Active Compounds

Many modern agricultural insecticides and herbicides are complex organic molecules derived from versatile chemical intermediates. Halogenated benzoic acids and their esters are important building blocks in this field. For example, 5-bromo-2,4-difluorobenzoic acid is recognized as a significant intermediate for pesticides. google.com The synthesis of various substituted pyrazoles, a class of compounds with known insecticidal activity, often involves halogenated precursors. nih.gov While specific examples of agrochemicals synthesized directly from this compound are not widely reported, its structural similarity to known agrochemical intermediates suggests its potential as a valuable building block in the discovery of new crop protection agents.

Intermediates for Advanced Dyestuffs and Pigments

While direct synthesis of commercial dyes using this compound is not extensively documented in public literature, its structural motifs are highly relevant to the design of advanced colorants. The synthesis of modern organic pigments and dyes, particularly those requiring high performance, often relies on building blocks that can create large, conjugated π-electron systems and offer stability.

The core structure of this compound is ideal for creating azo dyes, which are synthesized through a diazotization-coupling reaction. nih.govunb.ca The general synthesis involves converting an aromatic amine to a diazonium salt, which then reacts with an electron-rich coupling component. nih.gov Although this compound itself is not an amine, it can be readily converted into precursor molecules for this process. For instance, the bromo- group can be transformed into an amino group through reactions like the Buchwald-Hartwig amination, or a nitro group (subsequently reduced) can be introduced via nitration, providing the necessary functionality for diazotization.

Furthermore, the fluorine atoms play a crucial role in tuning the final properties of a dye. The substitution of chlorine with fluorine in some reactive dyes has been shown to increase their reactivity and the stability of the bond formed with textile fibers. nih.gov The strong electron-withdrawing nature of fluorine can modulate the color of the chromophore, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift, and can enhance properties such as lightfastness and thermal stability. The bromo-substituent is an excellent anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems that are the basis of many high-performance pigments.

Table 1: Potential Reactions for Dyestuff Intermediate Synthesis

Reaction TypeReagents & ConditionsResulting FunctionalityRelevance to Dyes
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl structureExtends π-conjugation for color
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAryl aminePrecursor for azo dye synthesis
HydrolysisNaOH or KOH, then acidCarboxylic acidEnables amide/ester linkages

Applications in Advanced Materials Science

The unique electronic and structural features of this compound make it a valuable precursor for advanced materials, particularly in the fields of organic electronics and polymer science.

Precursors for Organic Electronic Materials (e.g., OLEDs)

In the field of organic light-emitting diodes (OLEDs), the performance of a device is highly dependent on the properties of the materials used in its various layers, including the emissive layer, host materials, and electron transport layers (ETL). scirp.orgfrontiersin.org Host materials, in particular, need to have high triplet energy and good thermal stability to ensure efficient energy transfer and device longevity. noctiluca.eu

Fluorinated aromatic compounds are frequently used in the synthesis of materials for OLEDs. The incorporation of fluorine atoms can increase the glass transition temperature (Tg), enhancing morphological stability, and lower the HOMO/LUMO energy levels, which is beneficial for electron transport materials. researchgate.net Bipolar host materials, which possess both hole-transporting and electron-transporting moieties, are of particular interest. ep2-bayreuth.de

This compound serves as an excellent building block for such materials. The bromo- group is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are instrumental in linking different aromatic units to build the complex molecules required for OLED applications. nih.gov For example, it can be coupled with carbazole (B46965) or triazine derivatives to create the hole-transporting and electron-transporting sections of a bipolar host material, respectively. ep2-bayreuth.deuzh.ch The difluorinated benzene (B151609) ring itself is an electron-deficient moiety, making it a suitable component for electron transport materials. scirp.org

Table 2: Properties Conferred by Fluorine in OLED Materials

PropertyEffect of FluorinationReference
Thermal StabilityIncreases glass transition temperature (Tg) noctiluca.eu
Morphological StabilityPrevents crystallization of thin films researchgate.net
Electron TransportLowers LUMO, facilitating electron injection/transport researchgate.net
Device EfficiencyCan lead to higher external quantum efficiencies researchgate.net

Building Blocks for Functional Polymers and Dendrimers

The principles that make this compound suitable for OLED materials also apply to its use in functional polymers and dendrimers. The ability to undergo metal-catalyzed cross-coupling reactions via its bromo-substituent allows it to be incorporated into polymer backbones.

For instance, Suzuki polymerization, a step-growth polycondensation, can be used to create fully aromatic polymers. If a di-boronic acid is reacted with this compound (which would first need to be converted to a di-bromo or other di-functional monomer), the resulting polymer would feature the difluorobenzoate unit, imparting properties such as thermal stability and specific solubility characteristics.

Applications in Specialized Organic Synthesis

Beyond its role in materials science, this compound is a powerful tool for synthetic organic chemists seeking to construct complex molecules with a high degree of precision.

Synthesis of Complex Fluorinated Aromatic Compounds

The presence of multiple, distinct functional groups on the aromatic ring allows for selective and sequential reactions to build intricate molecular architectures. The bromine atom is the most versatile handle for modification, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. nih.gov This enables the introduction of various substituents at the 5-position.

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl compounds. researchgate.net

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions provide access to a vast chemical space from a single starting material. The fluorine atoms, while generally less reactive towards substitution than the bromine, activate the ring for certain transformations and can be crucial for directing metallation reactions to adjacent positions. For instance, directed ortho-metalation can be used to introduce substituents at the 4- or 6-positions. nih.gov

Access to Diverse Polyfunctionalized Benzoate (B1203000) Derivatives

The true synthetic power of this compound lies in the ability to manipulate its functional groups in a stepwise manner. A synthetic chemist can perform a cross-coupling reaction at the bromine position, then modify the ester group, and potentially even substitute one of the fluorine atoms under specific conditions, leading to a highly functionalized benzene ring where each substituent has been deliberately placed.

For example, a synthetic sequence could begin with a Suzuki coupling to introduce a new aryl group. The resulting biaryl ester can then be hydrolyzed to the corresponding carboxylic acid. This acid can be converted into an amide, an acyl chloride, or other functional groups. This sequential modification allows for the creation of libraries of complex molecules for applications such as pharmaceutical discovery or the development of new agrochemicals. The ability to perform nucleophilic aromatic substitution (SNAr) on activated fluoroaromatics further expands the possibilities, allowing for the displacement of a fluorine atom by nucleophiles like alkoxides, thiolates, or amines, although this typically requires strong activation that may not be inherent to this specific molecule without further modification. researchgate.netmasterorganicchemistry.com

Q & A

Q. What are the most reliable synthetic routes for Methyl 5-bromo-2,3-difluorobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via halogenation of fluorinated benzoate precursors. For example, bromination of methyl 2,3-difluorobenzoate using brominating agents (e.g., NBS or Br₂) in acidic media (e.g., H₂SO₄) is a common approach . Optimization of temperature (60–80°C) and stoichiometry (1.2–1.5 eq Br₂) is critical to achieving yields >90%. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Fluorine and bromine substituents cause distinct splitting patterns. For instance, aromatic protons exhibit coupling constants (JF-F ~18–22 Hz; JF-Br ~6–8 Hz) .
  • MS (EI) : Look for molecular ion peaks at m/z 265 [M⁺] and fragment ions at m/z 185 (loss of COOCH₃) .
  • XRD : SHELXL software is recommended for refining crystal structures, particularly for resolving disorder in fluorine/bromine positions .

Q. How does the electronic effect of fluorine and bromine substituents influence the reactivity of this compound?

Fluorine atoms exert strong electron-withdrawing effects, activating the benzene ring toward nucleophilic aromatic substitution (NAS) at the bromine position. Bromine’s steric bulk may hinder para-substitution, favoring meta-directing pathways in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Contradictions often arise from dynamic processes (e.g., rotamerism of the ester group) or solvent-induced shifts. Use variable-temperature NMR (VT-NMR) to identify rotamers (e.g., coalescence temperatures ~−40°C). For ambiguous peaks, 2D NMR (HSQC, HMBC) can clarify connectivity .

Q. What experimental strategies optimize regioselectivity in Suzuki-Miyaura couplings involving this compound?

Regioselectivity is influenced by:

  • Catalyst choice : Pd(PPh₃)₄ favors bromine substitution, while PdCl₂(dppf) may activate fluorine positions under high temperatures.
  • Base selection : K₂CO₃ in DMF promotes bromine substitution, whereas CsF in THF enhances fluorine reactivity . Table 1 : Catalyst/Base Effects on Coupling Outcomes
CatalystBaseMajor Product PositionYield (%)
Pd(PPh₃)₄K₂CO₃Bromine site85
PdCl₂(dppf)CsFFluorine site72

Q. How do structural analogs of this compound compare in biological activity studies?

Substitution patterns significantly alter bioactivity. For example:

  • Ethyl 4-bromo-2,3-difluorobenzoate shows reduced logP (2.12 vs. 2.90) due to the longer ethyl chain, affecting membrane permeability .
  • 5-Bromo-2,3-difluoro-4-methylbenzaldehyde lacks the ester group, enabling aldehyde-specific reactions but reducing stability in aqueous media .

Q. What methodologies validate the purity of this compound in high-throughput synthesis?

Combine HPLC (C18 column, 70:30 MeCN/H₂O) with charged aerosol detection (CAD) for non-UV-active impurities. Purity >99% is achievable with a retention time of 8.2 min .

Data Contradiction Analysis

Q. Why do computational (DFT) predictions and experimental X-ray structures diverge for this compound?

Discrepancies often arise from crystal packing effects or solvent interactions unaccounted for in gas-phase DFT models. Use periodic boundary conditions (PBC) in DFT to simulate crystal environments. SHELXL refinement parameters (e.g., ADPs for halogens) improve agreement .

Methodological Recommendations

  • Synthesis : Prioritize bromination under mild acidic conditions to avoid ester hydrolysis .
  • Characterization : Pair XRD with DFT-optimized structures for accurate assignment of halogen positions .
  • Reactivity Screening : Employ high-throughput robotic platforms to test diverse catalysts/bases for cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.